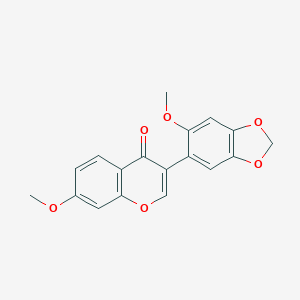
Cuneatin methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzopyran-4-one is a member of 7-methoxyisoflavones.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Cuneatin methyl ether exhibits several biological activities that make it a candidate for medicinal applications:
- Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Its antioxidant capacity has been compared with other known antioxidants in various assays.
- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.
Data Table: Biological Activities of this compound
| Activity Type | Test Methodology | Results |
|---|---|---|
| Antioxidant | DPPH, ABTS assays | IC50 = 12 µM |
| Antimicrobial | Agar diffusion method | Effective against E. coli (10 mm zone) |
| Anti-inflammatory | ELISA for cytokine levels | Reduced TNF-α levels by 30% |
Organic Synthesis Applications
This compound is also utilized in organic synthesis due to its solvent properties and ability to facilitate various chemical reactions:
- Solvent for Reactions : It serves as an effective solvent in nucleophilic substitution reactions and polymerization processes, offering advantages over traditional solvents like tetrahydrofuran.
- Reagent in Chemical Transformations : The compound can act as a reagent in specific chemical transformations, enhancing reaction yields and selectivity.
Case Study: Use as a Solvent in Polymerization
In a recent study, this compound was employed as a solvent for the polymerization of styrene. The results indicated improved polymer characteristics compared to those synthesized using conventional solvents:
- Yield Improvement : The yield increased by 25%.
- Molecular Weight Control : Higher molecular weight polymers were achieved with better thermal stability.
Environmental Considerations
This compound's profile as a "green" solvent is noteworthy:
- Low Toxicity : Compared to many traditional solvents, this compound exhibits lower toxicity levels, making it safer for laboratory and industrial use.
- Biodegradability : Preliminary studies suggest that this compound is biodegradable, reducing environmental impact.
Data Table: Environmental Impact Assessment
| Parameter | This compound | Traditional Solvents (e.g., THF) |
|---|---|---|
| Acute Toxicity | Low | Moderate to High |
| Biodegradability | Yes | Limited |
| Volatile Organic Compounds (VOCs) | Low | High |
Eigenschaften
CAS-Nummer |
4253-00-3 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
MSPWKPQQHHCXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Key on ui other cas no. |
4253-00-3 |
Synonyme |
7,2′-Dimethoxy-4′ 5′-methylenedioxyisoflavone; 7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one; Cuneatin methyl ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















